molecular formula C9H10BrNO2 B2957429 2-(3-bromophenoxy)-N-methylacetamide CAS No. 1017020-76-6

2-(3-bromophenoxy)-N-methylacetamide

Cat. No.: B2957429
CAS No.: 1017020-76-6
M. Wt: 244.088
InChI Key: ZVDDWTWTRWUHAQ-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-methylacetamide is an organic compound characterized by the presence of a bromophenoxy group attached to an N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-methylacetamide typically involves the reaction of 3-bromophenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with N-methylacetamide . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly incorporating continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated derivatives, while nucleophilic substitution can result in various substituted amides.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The N-methylacetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromophenoxy)-N-methylacetamide is unique due to its specific combination of a bromophenoxy group and an N-methylacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain reactions, as well as unique biological activities.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDDWTWTRWUHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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